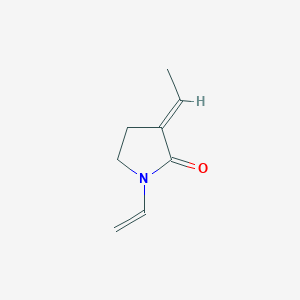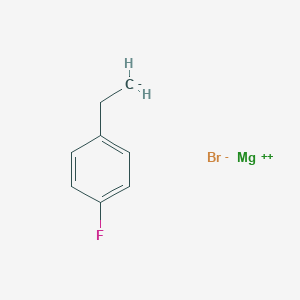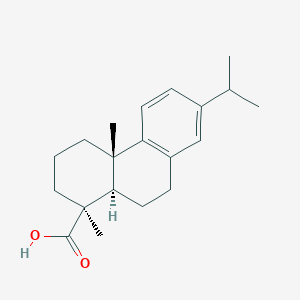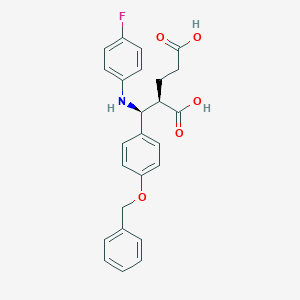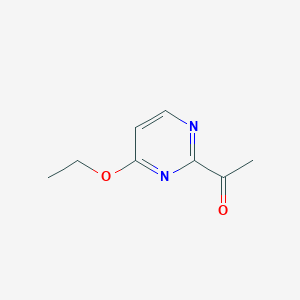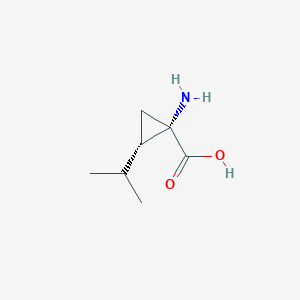
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is a cyclic amino acid that has been extensively studied in the field of neuroscience due to its potential therapeutic applications. APC is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it has been shown to have a variety of biological effects that make it a promising candidate for further research.
作用機序
The exact mechanism of action of APC is not fully understood, but it is thought to act on several different targets in the brain. One proposed mechanism is that APC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. APC has been shown to enhance NMDA receptor function, which could contribute to its neuroprotective effects.
生化学的および生理学的効果
In addition to its effects on the brain, APC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance, suggesting it could be useful in the treatment of diabetes. APC has also been shown to have antihypertensive effects, meaning it can lower blood pressure, which could be useful in the treatment of hypertension.
実験室実験の利点と制限
One advantage of using APC in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, making it easy to handle and store. One limitation of using APC is that it is not widely available commercially, so researchers may need to synthesize it themselves or collaborate with other labs to obtain it.
将来の方向性
There are many potential future directions for research on APC. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. APC has been shown to have neuroprotective effects in animal models of these diseases, and further research could help determine its potential therapeutic value. Another area of interest is its potential use in the treatment of diabetes and hypertension, as mentioned previously. Overall, APC is a promising compound that has the potential to be useful in a variety of therapeutic applications.
合成法
APC can be synthesized using a variety of methods, but the most common approach involves the reaction of L-serine with diethyl ethoxymethylenemalonate followed by cyclization with triethylamine. This method yields a racemic mixture of APC, which can be separated into its individual enantiomers using chiral chromatography.
科学的研究の応用
APC has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death caused by various stressors such as oxidative stress, inflammation, and excitotoxicity. APC has also been shown to have anti-inflammatory effects, suggesting it could be useful in the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease.
特性
CAS番号 |
149811-52-9 |
|---|---|
製品名 |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChIキー |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
異性体SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
正規SMILES |
CC(C)C1CC1(C(=O)O)N |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



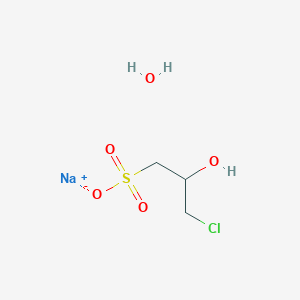
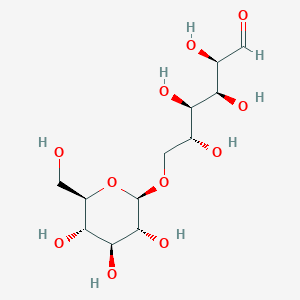
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
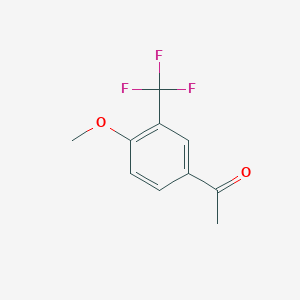
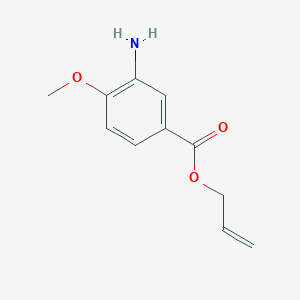
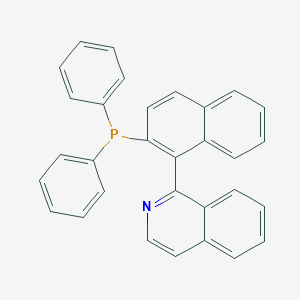
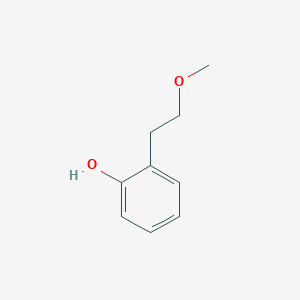
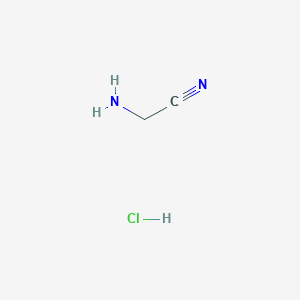
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
